molecular formula C18H23ClN2O4 B8408036 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one

2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one

Cat. No.: B8408036
M. Wt: 366.8 g/mol
InChI Key: XTNLABPPRDUGLZ-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridazinone core, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxymethyl group, in particular, provides unique opportunities for further chemical modifications and applications .

Properties

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-hydroxyethoxymethyl)phenyl]methoxy]pyridazin-3-one

InChI

InChI=1S/C18H23ClN2O4/c1-18(2,3)21-17(23)16(19)15(10-20-21)25-12-14-6-4-13(5-7-14)11-24-9-8-22/h4-7,10,22H,8-9,11-12H2,1-3H3

InChI Key

XTNLABPPRDUGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Example 5D (528 mg, 1.09 mmol) dissolved in anhydrous THF (11 mL) was added a solution of TBAF (1.0 M solution in THF, 1.65 mL, 1.65 mmol) dropwise. After completion of addition the reaction was stirred at room temperature for 1 hour and then quenched with water. The aqueous layer was separated and extracted with ethyl acetate (3×). All combined organic layers were dried over Na2SO4, filtered, and concentrated to provide an oil. The crude material was purified using silica gel chromatography (4:1 hexanes:ethyl acetate) to provide the desired product (311 mg, 0.850 mmol) in 78% yield. 1H (CDCl3, 600 MHz): δ 7.70 (1H, s), 7.38 (4H, m), 5.30 (2H, s), 4.56 (2H, s), 3.76 (2H, t, J=4.9 Hz), 3.60 (2H, t, J=4.8 Hz), 2.00 (1H, br s), 1.61 (9H, br s); 13C (CDCl3159.0, 153.6, 150 MHz): δ 138.8, 134.4, 128.2, 127.2, 125.1, 118.3, 72.8, 71.6, 71.6, 66.4, 61.9, 27.8; HRMS calcd for C18H23ClN2O4: 367.141911, found 367.1419.
Quantity
528 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Yield
78%

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